molecular formula C20H21N5O2S B2907768 N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921481-33-6

N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2907768
CAS No.: 921481-33-6
M. Wt: 395.48
InChI Key: WYFMTZMDINSUTF-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a phenylurea moiety, and a dimethylaminophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Phenylurea Moiety: This step might involve the reaction of an isocyanate with an amine to form the urea linkage.

    Attachment of the Dimethylaminophenyl Group: This could be done through a nucleophilic substitution reaction where a dimethylaminophenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions might target the phenylurea moiety, potentially leading to the formation of amines.

    Substitution: The thiazole ring and phenyl groups can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The thiazole ring and phenylurea moiety could be crucial for binding to the target site, while the dimethylaminophenyl group might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: can be compared with other thiazole-containing compounds, such as thiazole-based antibiotics or anticancer agents.

    Phenylurea derivatives: These compounds are known for their herbicidal and pharmaceutical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity not seen in other similar compounds.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-25(2)17-10-8-15(9-11-17)21-18(26)12-16-13-28-20(23-16)24-19(27)22-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFMTZMDINSUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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